- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Cas no 87-62-7 (2,6-Dimethylaniline)
2,6-Dimethylaniline structure
Product Name:2,6-Dimethylaniline
CAS-Nr.:87-62-7
MF:C8H11N
MW:121.179641962051
MDL:MFCD00007747
CID:34427
PubChem ID:6896
Update Time:2023-12-12
2,6-Dimethylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,6-Dimethylbenzenamine
- 2,6-Xylidine
- 2,6-Dimethylanilin
- 2,6-Dimethylaniline
- 2,6-Dimethylaniline (Lidocaine RCA)
- 1-amino-2,6-dimethybenzene
- 2,5-DIMETHOXYTOLUENE
- 2,6-dimethyl-aniline
- 2,6-dimethylbenzeneamine
- 2,6-Dimethylphenylamine
- 2,6-methylaniline
- 2-Amino-1,3-dimethylbenzene
- 2-Amino-1,3-xylene
- 2-Amino-m-xylene
- Benzenamine,2,6-dimethyl
- o-Xylidine
- 1-Amino-2,6-dimethylbenzene
- Xylylamine
- 2,6-Dimethylbenzenamine (ACI)
- 2,6-Xylidine (8CI)
- 2,6-Dimethylaminobenzene
- 2,6-Xylylamine
- NSC 7098
- 2,6-Dimethylaniline,99%
-
- MDL: MFCD00007747
- Inchi: 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
- InChI-Schlüssel: UFFBMTHBGFGIHF-UHFFFAOYSA-N
- Lächelt: NC1C(C)=CC=CC=1C
- BRN: 636332
Berechnete Eigenschaften
- Genaue Masse: 121.08900
- Monoisotopenmasse: 121.089149
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 80.6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
Experimentelle Eigenschaften
- Farbe/Form: Hellgelbe bis orange Flüssigkeit [1]
- Dichte: 0.984 g/mL at 25 °C(lit.)
- Schmelzpunkt: 10-12 °C (lit.)
- Siedepunkt: 214 °C/739 mmHg(lit.)
- Flammpunkt: Grad Fahrenheit:195.8°F
Grad Celsius:91°C - Brechungsindex: n20/D 1.560(lit.)
- PH: 12.5 (100g/l, H2O, 20℃)
- Löslichkeit: 13g/l
- Wasserteilungskoeffizient: 7.5 g/L (20 ºC)
- PSA: 26.02000
- LogP: 2.46680
- Merck: 14,10084
- Dampfdruck: <0.01 mmHg ( 20 °C)
- pka: 3.89(at 25℃)
- Löslichkeit: Unlöslich in Wasser, löslich in Ethanol und Diethylether. [9]
- Sensibilität: Licht- und luftempfindlich
2,6-Dimethylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302+H312+H332,H315,H335,H351,H411
- Warnhinweis: P261,P273,P280
- Transportnummer gefährlicher Stoffe:UN 1711 6.1/PG 2
- WGK Deutschland:2
- Code der Gefahrenkategorie: 20/21/22-37/38-40-51/53
- Sicherheitshinweise: S23-S25-S36/37-S61
- FLUKA MARKE F CODES:8
- RTECS:ZE9275000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1
- PackingGroup:II
- TSCA:Yes
- Explosionsgrenze:1.3-6.9%(V)
- Lagerzustand:room temp
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:II
- Risikophrasen:R20/21/22; R37/38; R40; R51/53
2,6-Dimethylaniline Zolldaten
- HS-CODE:29214910
- Zolldaten:
China Zollkodex:
2921430090Übersicht:
292143090 Toluidin und seine Derivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenNachweisdokument und Ursprungsnummer (Beispiel beigefügtes Ursprungszeugnis, Ursprung in der Europäischen Union)
Zusammenfassung:
HS:292143090 Toluidine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
2,6-Dimethylaniline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105634-1g |
2,6-Dimethylaniline |
87-62-7 | 1g |
¥310.90 | 2023-09-03 | ||
| Fluorochem | 033243-25g |
2,6-Dimethylaniline |
87-62-7 | 99% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 033243-100g |
2,6-Dimethylaniline |
87-62-7 | 99% | 100g |
£15.00 | 2022-03-01 | |
| Fluorochem | 033243-250g |
2,6-Dimethylaniline |
87-62-7 | 99% | 250g |
£30.00 | 2022-03-01 | |
| Fluorochem | 033243-500g |
2,6-Dimethylaniline |
87-62-7 | 99% | 500g |
£35.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-500ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 500ml |
¥260.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-1L |
2,6-Dimethylaniline |
87-62-7 | 99% | 1l |
¥472.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-5L |
2,6-Dimethylaniline |
87-62-7 | 99% | 5l |
¥1883.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-25ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 25ml |
¥42.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-100ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 100ml |
¥80.90 | 2023-09-03 |
2,6-Dimethylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referenz
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ; rt → 90 °C; 15 h, 90 °C
Referenz
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
,
Organic Letters,
2021,
23(5),
1530-1534
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C
Referenz
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
,
Angewandte Chemie,
2021,
60(14),
7669-7674
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 14 h, 65 °C
Referenz
Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center
,
Angewandte Chemie,
2016,
55(42),
13335-13339
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation
,
Tetrahedron,
1997,
53(42),
14355-14368
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
Referenz
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
,
Chemistry - A European Journal,
2010,
16(6),
1983-1991
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Palladium diacetate , 2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ; 5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Referenz
A general palladium-catalyzed amination of aryl halides with ammonia
,
Chemistry - A European Journal,
2009,
15(18),
4528-4533
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide , Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol , Water ; 12 h, rt
Referenz
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
,
Angewandte Chemie,
2009,
48(6),
1114-1116
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Ammonia Catalysts: Copper , Graphene (oxide reduced) Solvents: Methanol , Water ; 13 h, 60 °C
Referenz
Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines
,
Journal of Molecular Catalysis A: Chemical,
2014,
383,
383-384
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Iron , Bismuth trichloride Solvents: Ethanol , Water ; 3.0 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Referenz
Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH
,
Chinese Journal of Chemistry,
2006,
24(6),
825-826
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Ammonia Solvents: Diethyl ether , Methanol ; 4 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
Referenz
A photochemical dehydrogenative strategy for aniline synthesis
,
Nature (London,
2020,
584(7819),
75-81
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K
Referenz
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
,
Dalton Transactions,
2019,
48(47),
17499-17506
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
Referenz
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
,
Chemistry - A European Journal,
2011,
17(35),
9599-9604
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water
1.2 -
1.2 -
Referenz
Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones
,
Organometallics,
1988,
7(12),
2548-52
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ; 230 °C
Referenz
Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO
,
Bulletin of the Korean Chemical Society,
2012,
33(2),
387-392
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Ammonia , Water Catalysts: Copper sulfate pentahydrate Solvents: Water ; 4 h, rt
Referenz
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia
,
Canadian Journal of Chemistry,
2010,
88(9),
964-968
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
Referenz
Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports
,
Journal of Molecular Catalysis,
1989,
55(1-3),
415-28
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Zinc , Bismuth trichloride Solvents: Ethanol , Water ; rt; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Referenz
Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH
,
Chinese Chemical Letters,
2003,
14(8),
773-775
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene , Nitrogen
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide
,
Bulletin of the Chemical Society of Japan,
1985,
58(6),
1861-2
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 15 h, 80 °C
Referenz
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
,
Journal of the American Chemical Society,
2009,
131(31),
11049-11061
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ; 12 h, 120 °C
Referenz
A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water
,
European Journal of Organic Chemistry,
2010,
(10),
1854-1857
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 60 h, 70 psi, rt
Referenz
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
,
Journal of Organic Chemistry,
1999,
64(3),
991-997
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 64 h, 70 psi, rt
Referenz
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
,
Journal of Organic Chemistry,
1999,
64(3),
991-997
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether , Water
Referenz
Electrophilic amination of carbanions, enolates, and their surrogates
,
Organic Reactions (Hoboken,
2008,
72,
1-366
Herstellungsverfahren 27
Reaktionsbedingungen
Referenz
Arylamines
,
Science of Synthesis,
2007,
31,
1565-1678
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives
,
Journal of Physical Organic Chemistry,
1992,
5(3),
155-9
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 Reagents: O-Methylhydroxylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates
,
Journal of the American Chemical Society,
2012,
134(40),
16449-16451
Herstellungsverfahren 30
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 16 h, 140 °C
Referenz
Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond
,
Tetrahedron Letters,
2013,
54(24),
3167-3170
2,6-Dimethylaniline Raw materials
- 2,6-Dimethylphenylboronic acid
- 2,6-Dimethylcyclohexanone
- Methanimidamide, N'-(2,6-dimethylphenyl)-N,N-bis(phenylmethyl)-
- Methanimidamide,N'-(2,6-dimethylphenyl)-N,N-dimethyl-
- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide
- 2-Chloro-m-xylene
- Magnesium,bromo(2,6-dimethylphenyl)-
- 2-azido-1,3-dimethylbenzene
- 2,6-DIMETHYLCYCLOHEXANOL
- N,2,6-Trimethylaniline
- 2-bromo-1,3-dimethylbenzene
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-4,5,6,7-tetrafluoro-
- PHOSPHORIC ACID, 2,6-DIMETHYLPHENYL DIETHYL ESTER
- 2-(2,6-dimethylphenoxy)propanamide
- 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2,6-Dimethylaniline Preparation Products
2,6-Dimethylaniline Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:87-62-7)2,6-Dimethylaniline
Bestellnummer:sfd18774
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
Email:sales2@senfeida.com
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
(CAS:87-62-7)2,6-dimethylaniline
Bestellnummer:AG099
Bestandsstatus:in Stock
Menge:1KG;5KG;25KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Tuesday, 3 June 2025 11:33
Preis ($):discuss personally
Email:aoguangsw@qq.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:87-62-7)
Bestellnummer:SFD2138
Bestandsstatus:
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:03
Preis ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:87-62-7)2,6-dimethylaniline
Bestellnummer:LE6025;LE25546071;LE11459
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:48
Preis ($):discuss personally
Email:18501500038@163.com
2,6-Dimethylaniline Verwandte Literatur
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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